[(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol
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Overview
Description
[(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol is a chemical compound with a morpholine ring substituted with a methoxy group at the 6-position and a phenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenylmorpholine with methanol in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for scalability. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
[(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
[(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may inhibit the production of pro-inflammatory cytokines, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- [(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol
- [(2S,6S)-6-ethyl-tetrahydro-2H-pyran-2-yl]methanol
Uniqueness
[(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Properties
CAS No. |
920756-39-4 |
---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
[(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C12H17NO3/c1-15-12-8-13(7-11(9-14)16-12)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12-/m0/s1 |
InChI Key |
BVUUNVRLYQRDQQ-RYUDHWBXSA-N |
Isomeric SMILES |
CO[C@@H]1CN(C[C@H](O1)CO)C2=CC=CC=C2 |
Canonical SMILES |
COC1CN(CC(O1)CO)C2=CC=CC=C2 |
Origin of Product |
United States |
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